chemical properties and molecular structure of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol
chemical properties and molecular structure of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol
Title: Chemical Properties and Molecular Structure of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently evaluate the utility of molecular building blocks in accelerating drug discovery pipelines. 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol (CAS: 1220036-27-0) stands out as a highly versatile, bifunctional intermediate[1]. This compound integrates an electrophilic chloropyrimidine core with a solubilizing piperazine-ethanol moiety. It serves as a critical linchpin in the synthesis of diverse pharmacological agents, from targeted kinase inhibitors to central nervous system (CNS) modulators. This whitepaper details its structural properties, mechanistic reactivity, and field-proven experimental protocols to ensure high-fidelity synthesis in your laboratory.
Molecular Architecture and Physicochemical Properties
The structural elegance of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol lies in its modularity. It can be deconstructed into three functional domains:
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The Pyrimidine Core : An electron-deficient, nitrogen-containing heterocycle. The electronegativity of the ring nitrogens significantly depletes electron density at the C4 and C6 positions, rendering the C6-chlorine highly susceptible to nucleophilic attack.
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The Piperazine Linker : A saturated heterocycle that imparts basicity and conformational flexibility. It acts as a spacer that improves the aqueous solubility and pharmacokinetic profile of downstream drug candidates.
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The Ethanol Appendage : A terminal primary alcohol that provides a synthetic handle for esterification, etherification, or conjugation to cleavable linkers in Antibody-Drug Conjugates (ADCs).
Table 1: Physicochemical and Structural Data Summary
| Property | Value |
| Chemical Name | 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol |
| CAS Number | 1220036-27-0[1] |
| Molecular Formula | C10H15ClN4O |
| Molecular Weight | 242.71 g/mol |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
| Rotatable Bonds | 3 |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is driven by the reactivity of the 6-chloropyrimidine moiety.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the C6-chloride by nucleophiles (amines, anilines, thiols) proceeds via an addition-elimination mechanism. The pyrimidine nitrogens stabilize the anionic Meisenheimer intermediate. While conventional heating can drive this reaction, literature indicates that microwave irradiation significantly accelerates the nucleophilic aromatic substitution of chloropyrimidines, reducing reaction times by up to 4-fold while modestly improving yields.
Suzuki-Miyaura Cross-Coupling: The C6-Cl bond can undergo oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. This is a powerful method for constructing biaryl systems. Maintaining a strictly inert atmosphere is critical here, as oxygen rapidly degrades the active Pd(0) species, leading to homocoupling side products and diminished yields[2].
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent and condition.
Protocol A: Microwave-Assisted SNAr with Anilines Objective: Synthesize a 4,6-diaminopyrimidine derivative.
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Reagent Preparation: In a microwave-safe vial, dissolve 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol (1.0 eq) and the target aniline (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming aniline nucleophile.
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Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.
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Reaction Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3x) to remove the DMF.
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Validation: Analyze the crude mixture via LC-MS. The disappearance of the m/z 243 peak ([M+H]+ for the starting material) and the appearance of the product mass confirm conversion.
Protocol B: Suzuki-Miyaura Cross-Coupling Objective: Synthesize a 6-aryl pyrimidine derivative.
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Degassing: In a Schlenk flask, combine the chloropyrimidine core (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 30 minutes. Causality: Thorough degassing prevents the oxidation of the Pd catalyst and minimizes boronic acid homocoupling[2].
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Catalyst and Base Addition: Under Argon, add Pd(dppf)Cl2 (0.05 eq) and Potassium Carbonate (K2CO3) (3.0 eq). Causality: K2CO3 activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step.
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Heating: Heat the mixture to 90°C for 12 hours under a positive pressure of Argon.
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Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Synthetic Divergence Pathway
Synthetic divergence of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol in drug discovery.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation is required:
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1H NMR (400 MHz, DMSO-d6): The pyrimidine core protons typically appear as distinct singlets in the highly deshielded region (8.20–8.60 ppm). The piperazine protons appear as broad multiplets between 2.50–3.60 ppm, while the ethanol -CH2- adjacent to the hydroxyl group presents around 3.50 ppm.
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LC-MS: Electrospray ionization (ESI) in positive mode should yield a distinct[M+H]+ ion at m/z 243.0 for the parent compound, featuring a characteristic 3:1 isotopic pattern indicative of the single chlorine atom.
References
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Faisal, S., & Lin, L. (2019). "Green synthesis of reactive dye for ink-jet printing." White Rose Research Online. Available at: [Link]
